![molecular formula C5H12ClNO B2407756 O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride CAS No. 2375261-48-4](/img/structure/B2407756.png)
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride” is a chemical compound with the CAS Number: 2375261-48-4 . It has a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation in Purines and Pyrimidines
Research conducted by Birnbaum, Kulikowski, and Shugar (1979) highlights the relevance of hydroxylamine derivatives in understanding the conformation of exocyclic amino groups in purines and pyrimidines. They studied the crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride, shedding light on the conformational aspects crucial for understanding mechanisms of mutagenesis and other biological phenomena (Birnbaum, Kulikowski, & Shugar, 1979).
Cyclopropenone Oximes Synthesis
Yoshida and colleagues (1988) researched the preparation of cyclopropenone oxime hydrochlorides and their reactions with isocyanates. This work is significant in chemical synthesis and offers insights into the formation of complex organic compounds (Yoshida et al., 1988).
Versatile Reagent for Determining Carbonyl-Containing Compounds
Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA) in determining various carbonyl-containing compounds. Their work underscores the broad applicability of hydroxylamine derivatives in analytical chemistry (Cancilla & Que Hee, 1992).
Electrophilic Amination in Enzymatic Studies
D’Silva, Williams, and Massey (1986) explored the electrophilic amination of methionine residues in D-amino acid oxidase using O-(2,4-dinitrophenyl)hydroxylamine. Their research contributes to understanding enzyme modification and function, highlighting the use of hydroxylamine derivatives in biochemical studies (D’Silva, Williams, & Massey, 1986).
Antimicrobial Evaluation of Novel Compounds
Shastri (2019) reported the synthesis and antimicrobial evaluation of novel compounds involving hydroxylamine hydrochloride. This research demonstrates the potential of hydroxylamine derivatives in developing new antimicrobial agents (Shastri, 2019).
Tandem Ring Opening in Organic Synthesis
Saravanan, Babu, and Muthusubramanian (2007) investigated the reaction of hydroxylamine hydrochloride with specific organic compounds, leading to tandem ring opening and oximation. This research is vital for understanding complex reactions in organic synthesis (Saravanan, Babu, & Muthusubramanian, 2007).
Raman Spectra Analysis
Edsall (1937) conducted a study on the Raman spectra of amino acids and related substances, including hydroxylamine hydrochloride. This research provides insights into the vibrational spectra of these compounds, which is crucial for understanding their chemical properties (Edsall, 1937).
Safety and Hazards
Propiedades
IUPAC Name |
O-[(1-methylcyclopropyl)methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(2-3-5)4-7-6;/h2-4,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCQQBPQLVRQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
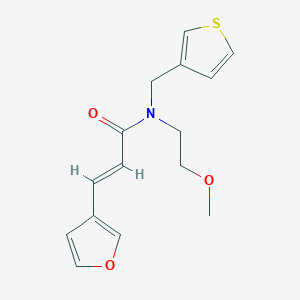
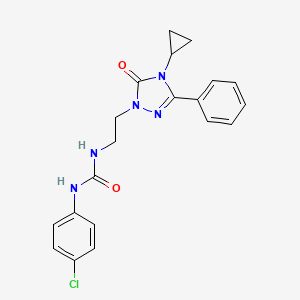

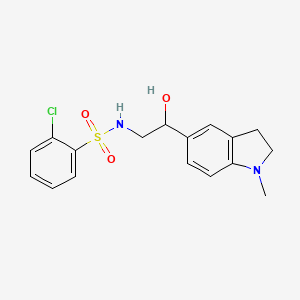



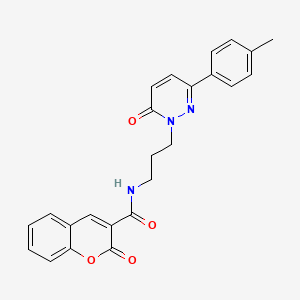
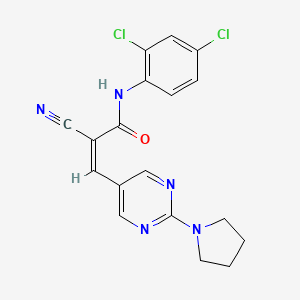
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)